molecular formula C86H97Cl3N10O26 B1663774 Oritavancin CAS No. 171099-57-3

Oritavancin

Numéro de catalogue B1663774
Numéro CAS: 171099-57-3
Poids moléculaire: 1793.1 g/mol
Clé InChI: VHFGEBVPHAGQPI-LXKZPTCJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Oritavancin is an antibiotic used to treat acute bacterial skin and skin structure infections (ABSSSI). It belongs to the group of medicines known as antibiotics and works by killing bacteria or preventing their growth .


Synthesis Analysis

A method for preparing Oritavancin has been disclosed in a patent . The method breaks through the limitation of the prior art, firstly protects the amino group of a specific site in the synthesis process of Oritavancin, increases the operation steps of synthesis, and then carries out subsequent synthesis operation .


Molecular Structure Analysis

Oritavancin has a molecular formula of C86H97Cl3N10O26 and a molecular weight of 1793.12 .


Chemical Reactions Analysis

Oritavancin interferes with bacterial cell wall synthesis and integrity, treating susceptible skin and subcutaneous tissue infections with gram-positive bacteria .


Physical And Chemical Properties Analysis

Oritavancin is a small molecule with a weight average of 1793.101 and a monoisotopic weight of 1790.564106447. Its chemical formula is C86H97Cl3N10O26 .

Applications De Recherche Scientifique

Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSIs)

  • Scientific Field : Pharmacology and Toxicology
  • Summary of Application : Oritavancin (ORI) is a semisynthetic lipoglycopeptide approved as a single 1200 mg dose intravenous infusion for the treatment of ABSSSIs caused by Gram-positive organisms in adults .
  • Methods of Application : The pharmacokinetic/pharmacodynamic (PK/PD) linear kinetic profile and long terminal half-life (~393 h) of ORI make it therapeutically attractive for the treatment of other Gram-positive infections for which prolonged therapy is needed .
  • Results or Outcomes : Multidose regimens are adopted in real-world clinical practice with promising results, but aggregated efficacy data are still lacking .

Sequential Therapy for Gram-positive Bloodstream Infections

  • Scientific Field : Infectious Diseases
  • Summary of Application : Oritavancin has limited data evaluating use in serious infections due to Gram-positive organisms .
  • Methods of Application : A retrospective cohort study was conducted evaluating adult patients admitted to University of Colorado Hospital from March 2016 to January 2022 who received ≥ 1 oritavancin dose for treatment of Gram-positive BSI .
  • Results or Outcomes : The use of oritavancin may be an effective sequential therapy for Gram-positive BSI to facilitate early discharge resulting in institutional cost avoidance .

Treatment of C. difficile Spores

  • Scientific Field : Microbiology
  • Summary of Application : Oritavancin was shown to be effective against C. difficile spores .
  • Methods of Application : It was suggested that a 4 day course of oritavancin may be preferable to longer exposures of vancomycin since it resulted in decreased negative effects on normal intestinal flora .
  • Results or Outcomes : The effectiveness of oritavancin against C. difficile spores was demonstrated, where vancomycin was not effective .

Treatment of Serious Gram-positive Bacterial Infections

  • Scientific Field : Pharmacology and Toxicology
  • Summary of Application : Oritavancin is a semisynthetic glycopeptide antibiotic medication for the treatment of serious Gram-positive bacterial infections . Its chemical structure as a lipoglycopeptide is similar to vancomycin .
  • Methods of Application : Oritavancin is considered a long-lasting antibiotic due to its extended half-life (up to 16 days), high protein binding capacity, and ability to penetrate tissues effectively . It binds strongly to plasma proteins (around 85%), resulting in prolonged release into surrounding tissues .
  • Results or Outcomes : The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have approved oritavancin for treatment of acute bacterial skin and skin structure infections .

Treatment of Skin Infections

  • Scientific Field : Dermatology
  • Summary of Application : Oritavancin is a glycopeptide antibiotic used for the treatment of skin infections . It was developed by The Medicines Company (acquired by Novartis) .
  • Methods of Application : Oritavancin was initially approved by the FDA in 2014 and formulated to combat susceptible gram-positive bacteria that cause skin and skin structure infections .
  • Results or Outcomes : It boasts the option of single-dose administration and has been proven as non-inferior to a full course of vancomycin therapy .

Treatment of Skin and Skin Structure Infections

  • Scientific Field : Dermatology
  • Summary of Application : Oritavancin injection is used to treat skin infections caused by certain types of bacteria .
  • Methods of Application : Oritavancin is in a class of medications called lipoglycopeptide antibiotics. It works by killing bacteria .
  • Results or Outcomes : Oritavancin exhibits excellent tissue penetration and distribution throughout various sites, including skin structures .

Treatment of Serious Gram-positive Bacterial Infections

  • Scientific Field : Pharmacology and Toxicology
  • Summary of Application : Oritavancin is a semisynthetic glycopeptide antibiotic medication for the treatment of serious Gram-positive bacterial infections . Its chemical structure as a lipoglycopeptide is similar to vancomycin .
  • Methods of Application : Oritavancin is considered a long-lasting antibiotic due to its extended half-life (up to 16 days), high protein binding capacity, and ability to penetrate tissues effectively . It binds strongly to plasma proteins (around 85%), resulting in prolonged release into surrounding tissues .
  • Results or Outcomes : The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have approved oritavancin for treatment of acute bacterial skin and skin structure infections .

Treatment of Skin Infections

  • Scientific Field : Dermatology
  • Summary of Application : Oritavancin is a glycopeptide antibiotic used for the treatment of skin infections . It was developed by The Medicines Company (acquired by Novartis) .
  • Methods of Application : Oritavancin was initially approved by the FDA in 2014 and formulated to combat susceptible gram-positive bacteria that cause skin and skin structure infections .
  • Results or Outcomes : It boasts the option of single-dose administration and has been proven as non-inferior to a full course of vancomycin therapy .

Treatment of Skin and Skin Structure Infections

  • Scientific Field : Dermatology
  • Summary of Application : Oritavancin injection is used to treat skin infections caused by certain types of bacteria .
  • Methods of Application : Oritavancin is in a class of medications called lipoglycopeptide antibiotics. It works by killing bacteria .
  • Results or Outcomes : Oritavancin exhibits excellent tissue penetration and distribution throughout various sites, including skin structures, synovial fluid (found in joints), bone tissue, and macrophages .

Safety And Hazards

Oritavancin may cause an allergic skin reaction. It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Orientations Futures

Oritavancin has shown efficacy against Gram-positive pathogens in osteomyelitis, and offers a possible outpatient treatment option for osteomyelitis patients. Future studies are needed to determine dosing frequency in osteomyelitis patients .

Propriétés

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C86H97Cl3N10O26/c1-35(2)22-51(92-7)77(110)98-67-69(105)42-15-20-55(49(88)24-42)120-57-26-44-27-58(73(57)125-84-74(71(107)70(106)59(34-100)122-84)124-62-32-86(6,76(109)37(4)119-62)93-33-38-8-10-39(11-9-38)40-12-17-45(87)18-13-40)121-56-21-16-43(25-50(56)89)72(123-61-31-85(5,91)75(108)36(3)118-61)68-82(115)97-66(83(116)117)48-28-46(101)29-54(103)63(48)47-23-41(14-19-53(47)102)64(79(112)99-68)96-80(113)65(44)95-78(111)52(30-60(90)104)94-81(67)114/h8-21,23-29,35-37,51-52,59,61-62,64-72,74-76,84,92-93,100-103,105-109H,22,30-34,91H2,1-7H3,(H2,90,104)(H,94,114)(H,95,111)(H,96,113)(H,97,115)(H,98,110)(H,99,112)(H,116,117)/t36-,37-,51+,52-,59+,61-,62-,64+,65+,66-,67+,68-,69+,70+,71-,72+,74+,75-,76-,84-,85-,86-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFGEBVPHAGQPI-LXKZPTCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)OC1CC(C(C(O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C86H97Cl3N10O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20897570
Record name Oritavancin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20897570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1793.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The cell wall is vital for the survival and replication of bacteria, making it a primary target for antibiotic therapy. Oritavancin works against susceptible gram-positive organisms via three separate mechanisms. Firstly, it binds to the stem peptide of peptidoglycan precursors, inhibiting transglycosylation (polymerization). This process normally occurs during cell wall synthesis. Secondly, oritavancin inhibits crosslinking during bacterial cell wall biosynthesis via binding to cell wall pentaglycyl peptide bridging segments. Finally, this drug also acts by disrupting the bacterial cell membrane, interfering with its integrity, which eventually leads to cell death by various mechanisms.
Record name Oritavancin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04911
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Oritavancin

CAS RN

171099-57-3
Record name Oritavancin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171099-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oritavancin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171099573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oritavancin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04911
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oritavancin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20897570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORITAVANCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUG62FRZ2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oritavancin
Reactant of Route 2
Oritavancin
Reactant of Route 3
Oritavancin
Reactant of Route 4
Oritavancin
Reactant of Route 5
Oritavancin
Reactant of Route 6
Oritavancin

Citations

For This Compound
6,400
Citations
NE Allen, TI Nicas - FEMS microbiology reviews, 2003 - academic.oup.com
… of oritavancin on cell wall synthesis are attributable to interactions with dipeptidyl residues of peptidoglycan precursors. Unlike vancomycin, however, oritavancin … activity of oritavancin, …
Number of citations: 363 academic.oup.com
GG Zhanel, F Schweizer… - Clinical infectious …, 2012 - academic.oup.com
… oritavancin to the pentaglycyl (Asp/Asn) bridging segment in peptidoglycan also occurs, which distinguishes it from vancomycin and contributes to oritavancin… In conclusion, oritavancin’s …
Number of citations: 160 academic.oup.com
LD Saravolatz, GE Stein - Clinical Infectious Diseases, 2015 - academic.oup.com
… The activity of oritavancin is summarized in Table 1 and compared to other parenteral … activity of oritavancin against common gram-positive pathogens. Oritavancin's antimicrobial activity …
Number of citations: 67 academic.oup.com
GG Zhanel, D Calic, F Schweizer, S Zelenitsky, H Adam… - Drugs, 2010 - Springer
… Dalbavancin, oritavancin and telavancin are semisynthetic … and oritavancin are also able to disrupt bacterial membrane integrity and increase membrane permeability; oritavancin also …
Number of citations: 343 link.springer.com
GR Corey, H Kabler, P Mehra, S Gupta… - … England Journal of …, 2014 - Mass Medical Soc
… Oritavancin has a prolonged terminal half-life 24 and is excreted unchanged in both … oritavancin for the treatment of acute bacterial skin and skin-structure infections, in which oritavancin …
Number of citations: 310 www.nejm.org
KD Brade, JM Rybak, MJ Rybak - Infectious diseases and therapy, 2016 - Springer
… Oritavancin is a semisynthetic lipoglycopeptide antibiotic that … This review will focus on oritavancin’s spectrum of activity, … using the search terms oritavancin and LY33328 with the …
Number of citations: 99 link.springer.com
A Belley, E Neesham-Grenon, G McKay… - Antimicrobial Agents …, 2009 - Am Soc Microbiol
… Oritavancin is a lipoglycopeptide with multiple mechanisms … We sought to determine whether oritavancin could eradicate … Oritavancin exhibited concentration-dependent bactericidal …
Number of citations: 189 journals.asm.org
MT Guskey, BT Tsuji - Pharmacotherapy: The Journal of Human …, 2010 - Wiley Online Library
… Of particular importance is the activity of oritavancin, … Both oritavancin and dalbavancin have long terminal half-lives, which may allow for infrequent dosing. In addition, oritavancin is …
CL Stewart, MS Turner, JJ Frens, CB Snider… - Infectious Diseases and …, 2017 - Springer
… We report ten cases of oritavancin use for invasive Gram-positive infections in our health system, and provide a review of the currently available literature regarding oritavancin therapy …
Number of citations: 47 link.springer.com
SJ Kim, L Cegelski, D Stueber, M Singh… - Journal of molecular …, 2008 - Elsevier
… of transglycosylation, but that oritavancin is a more potent … of a recent proposal that oritavancin-like glycopeptides have two … for the enhanced potency of oritavancin and …
Number of citations: 146 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.